molecular formula C14H23BN2O2 B11822346 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2079069-46-6

5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Katalognummer: B11822346
CAS-Nummer: 2079069-46-6
Molekulargewicht: 262.16 g/mol
InChI-Schlüssel: IDRKTABFNPJLLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a boronate ester-functionalized pyrazole derivative characterized by a cyclopropylmethyl group at position 5 and a methyl group at position 1 of the pyrazole ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4 renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal and materials chemistry .

Eigenschaften

CAS-Nummer

2079069-46-6

Molekularformel

C14H23BN2O2

Molekulargewicht

262.16 g/mol

IUPAC-Name

5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(5)12(11)8-10-6-7-10/h9-10H,6-8H2,1-5H3

InChI-Schlüssel

IDRKTABFNPJLLU-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)CC3CC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The pinacol boronic ester moiety enables participation in transition metal-catalyzed cross-couplings. A representative Suzuki-Miyaura coupling reaction demonstrates this reactivity :

Reaction Scheme

text
5-(Cyclopropylmethyl)-1-methyl-4-(pinacolboron)-1H-pyrazole + Aryl Halide (X = Br, I) Pd Catalyst, Base Biaryl Product + Byproducts

Key Parameters

ParameterTypical Conditions
CatalystXPhos Pd G2 (0.05-0.1 eq)
SolventDioxane/H2O or DMSO
BaseK3PO4 (2M aqueous solution)
Temperature80-100°C
Reaction Time12-24 hours

This reaction achieved 25.6% isolated yield in the synthesis of N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzamide under optimized conditions .

Boronic Ester Hydrolysis

The dioxaborolane group undergoes hydrolysis under acidic conditions :

text
Bpin → B(OH)2 Conditions: - 1N HCl, THF/H2O (1:1) - 0°C → rt, 2-4 hours - Yield: 75-90% (isolated as boronic acid)

Cyclopropane Ring Modifications

The cyclopropylmethyl group exhibits two primary reaction pathways :

A. Ring-Opening Reactions

Reagent SystemProducts Formed
H2SO4 (conc.)Linear alkyl sulfonates
Pd/C, H2 (1 atm)Partially saturated derivatives

B. Radical Stabilization
Electron paramagnetic resonance (EPR) studies show enhanced radical stability at the cyclopropane moiety due to conjugation with the pyrazole ring .

Heterocyclic Reactivity

The pyrazole core participates in regioselective transformations:

N-Alkylation

text
Selective methylation at N1 position: - Cs2CO3 base - MeCN, 80°C - 12-hour reaction time - 68% yield (isolated)[6]

Electrophilic Substitution
Limited reactivity observed at C3/C5 positions due to electron-withdrawing boronic ester group. Nitration trials showed <5% conversion under standard conditions.

Stability Profile

Critical stability parameters for storage and handling:

FactorTolerance Range
pH Stability4-8 (aqueous solutions)
Thermal DegradationOnset at 185°C (TGA data)
Light SensitivityDegrades under UV >300 nm
Oxidative StabilityStable to O2 <40°C

Comparative Reactivity Analysis

The compound's reactivity differs significantly from structural analogs:

CompoundKey Reactivity Difference
1-MethylpyrazoleLacks boronic ester coupling capability
4-Pyrazoleboronic acid pinacol esterNo cyclopropane-mediated radical stabilization
1-Cyclopropylboronic acidAbsent heterocyclic N-center reactivity

These differential properties make 5-(cyclopropylmethyl)-1-methyl-4-(pinacolboron)-1H-pyrazole particularly valuable for designing hybrid molecules in pharmaceutical chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving various pyrazolo derivatives, compounds similar to 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole were synthesized and tested for their antibacterial and antifungal activities. The results showed that many of these compounds were effective against a range of pathogens .

Antitumor Properties
The compound's structure suggests potential antitumor properties. In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The activity of these compounds was compared to established chemotherapeutics like Doxorubicin .

Organic Synthesis

Building Block in Synthesis
5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a versatile building block in organic synthesis. Its unique boron-containing dioxaborolane moiety allows for further functionalization and incorporation into complex molecular architectures. This property is particularly useful in the synthesis of other biologically active compounds .

Materials Science

Polymer Chemistry
The compound's boron-containing structure is of interest in polymer chemistry for developing new materials with enhanced properties. Its ability to form cross-links can be utilized in creating thermosetting polymers or hydrogels with specific mechanical properties .

Case Study 1: Antimicrobial Efficacy

A series of pyrazolo derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The study found that certain derivatives exhibited potent activity comparable to traditional antibiotics. This highlights the potential of 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Screening

In a comparative study against human cancer cell lines (MCF-7 and HCT-116), several pyrazole derivatives were tested for cytotoxicity. Results indicated that compounds containing the pyrazole moiety demonstrated significant antitumor activity. This positions 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a candidate for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

  • Molecular Formula: C14H22BN2O2 (inferred from ).
  • Analogues :

    • 5-(4-(Trifluoromethyl)phenyl) (, Compound 10):
  • Substituent : Aromatic, electron-withdrawing trifluoromethyl group enhances electrophilicity.
  • Application : Used in phosphatase inhibitor synthesis.
  • Synthesis : Bromide precursor coupled via Pd catalysis .
    • 5-Chloro ():
  • Substituent : Chlorine atom increases polarity and reactivity in nucleophilic substitutions.
  • Molecular Weight : 242.51 g/mol vs. ~275 g/mol (estimated for target compound).
    • 5-Phenyl ():
  • Substituent : Aromatic phenyl group improves π-π stacking in materials science applications.
Compound Position 5 Substituent Molecular Weight (g/mol) Key Applications
Target Compound Cyclopropylmethyl ~275 (estimated) Suzuki coupling intermediates
5-(Trifluoromethyl)phenyl Aromatic, CF3 365.3 Phosphatase inhibitors
5-Chloro Cl 242.5 Reactive intermediates
5-Phenyl C6H5 243.2 Materials chemistry

Substituent Variations at Position 1

  • Target Compound :

    • 1-Methyl : Simplifies synthesis and reduces steric hindrance compared to bulkier groups.
  • Analogues :

    • 1-Cyclopropyl ():
  • Substituent : Cyclopropyl group enhances metabolic resistance in drug candidates.
  • Synthesis : Likely via cyclopropanation of vinyl precursors.
    • 1-Benzyl ():
  • Substituent : Benzyl group increases lipophilicity, impacting blood-brain barrier penetration.

Reactivity in Cross-Coupling Reactions

  • Target Compound : The pinacol boronate group enables efficient Suzuki-Miyaura coupling with aryl/heteroaryl halides. Cyclopropylmethyl’s steric effects may slightly reduce coupling efficiency compared to smaller substituents (e.g., methyl) .
  • Analogues :
    • 1-Methyl-4-boronate ():
  • Widely used in drug discovery (e.g., quinoline derivatives in ).
  • Yield : ~65% in couplings (), comparable to target compound’s expected performance.
    • 4-Chloro-5-boronate ():
  • Chlorine at position 4 allows sequential functionalization (e.g., amination after coupling).

Physical Properties

  • Melting Point : Analogues like 1-methyl-4-boronate derivatives melt at 62–65°C , while bulkier groups (e.g., benzyl in ) increase melting points (>100°C). The target compound’s cyclopropylmethyl group may lower melting points slightly due to reduced crystallinity.
  • Solubility : Cyclopropylmethyl’s hydrophobicity likely reduces aqueous solubility compared to polar substituents (e.g., ’s 5-chloro derivative).

Biologische Aktivität

5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2079069-46-6) is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring and a dioxaborolane moiety, which contribute to its unique chemical reactivity and biological properties.

Chemical Structure and Properties

  • Molecular Formula : C14H23BN2O2
  • Molecular Weight : 262.16 g/mol
  • IUPAC Name : 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Purity : 95%

The biological activity of this compound is largely attributed to its structural components. Research indicates that compounds containing pyrazole and dioxaborolane structures can exhibit various pharmacological effects. Notably:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting certain enzymes such as PI3K (phosphoinositide 3-kinase), which plays a crucial role in cell growth and survival. In vitro studies have demonstrated that derivatives of pyrazole can inhibit PI3K activity with IC50 values in the low micromolar range .

In Vitro Studies

A series of studies have assessed the biological activity of 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

Study FocusFindings
Cytotoxicity The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating significant activity .
Enzyme Inhibition Inhibition assays revealed moderate inhibition of CYP450 isoforms (CYP3A4 and CYP2D6), suggesting potential for drug-drug interactions .
Selectivity Structural modifications have been explored to enhance selectivity against specific targets while minimizing off-target effects .

Case Studies

  • Leishmaniasis Treatment : A study explored the efficacy of pyrazole derivatives in treating leishmaniasis. Compounds with similar structural features demonstrated promising activity against Leishmania parasites .
  • Cancer Research : Investigations into the anti-cancer properties of pyrazole derivatives indicated that modifications at the C(5) position could enhance potency against specific cancer types while reducing toxicity in normal cells .

Q & A

Q. Key Considerations :

  • Protect reactive functional groups (e.g., amines) during boronation to avoid side reactions.
  • Purify intermediates via column chromatography or recrystallization (e.g., DMF/EtOH mixtures) to ensure high yields (>70%) .

Basic: How can spectroscopic methods (NMR, IR, X-ray) characterize this compound’s structure and purity?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyrazole protons (δ 6.5–7.5 ppm for aromatic protons) and cyclopropylmethyl groups (δ 0.5–1.5 ppm for cyclopropyl CH₂). The dioxaborolane ring protons appear as a singlet (δ ~1.3 ppm) .
  • IR : Confirm boronic ester B-O stretches (1340–1310 cm⁻¹) and pyrazole C=N stretches (1600–1500 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm the planar pyrazole ring geometry. For related compounds, dihedral angles between pyrazole and boronic ester groups range from 5–15° .

Validation : Compare experimental data with computational models (DFT or molecular docking) to validate electronic properties .

Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Q. Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/heteroaryl halides. For sterically hindered partners, employ Buchwald-Hartwig precatalysts .
  • Reaction Conditions :
    • Solvent: Dioxane/H₂O or THF with Na₂CO₃ as base.
    • Temperature: 80–100°C for 12–24 hours.
  • Troubleshooting :
    • Low yields may result from boronic ester hydrolysis; use anhydrous conditions or add pinacol to stabilize the boronate .
    • Monitor reaction progress via TLC or LC-MS.

Example : Coupling with 4-bromotoluene achieved 85% yield under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) .

Advanced: How to address solubility challenges in biological assays (e.g., enzyme inhibition studies)?

Q. Methodological Answer :

  • Solvent Selection : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add co-solvents like PEG-400 or β-cyclodextrin to enhance solubility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions while retaining the boronic ester’s reactivity .
  • Validation : Perform dynamic light scattering (DLS) to confirm compound aggregation limits.

Case Study : A related pyrazole-boronic ester exhibited improved solubility in PBS (pH 7.4) with 0.1% Tween-80, enabling IC₅₀ determination in kinase assays .

Advanced: How to interpret conflicting bioactivity data across different assays (e.g., cytotoxicity vs. target specificity)?

Q. Methodological Answer :

  • Assay Conditions :
    • Check for off-target effects using counter-screens (e.g., kinase panels or proteome profiling).
    • Validate cell permeability via mass spectrometry or fluorescent tagging .
  • Data Normalization :
    • Use internal controls (e.g., staurosporine for cytotoxicity) to normalize results.
    • Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .
  • Mechanistic Studies : Perform molecular docking to assess binding affinity vs. steric clashes in different protein conformations .

Example : A pyrazole-triazole hybrid showed conflicting IC₅₀ values in enzyme vs. cell-based assays due to differential membrane permeability, resolved via fluorophore conjugation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.